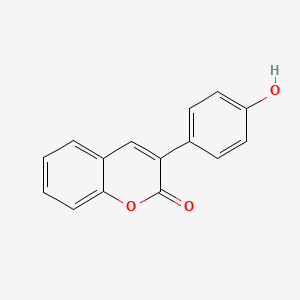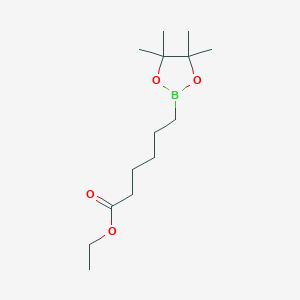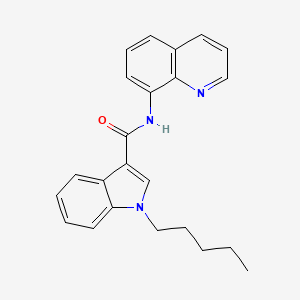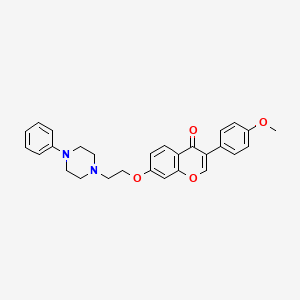
3-(4-hydroxyphenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-hydroxyphenyl)-2H-chromen-2-one” is a chemical compound that is commonly used as a tool to evaluate the biological role of ERβ . It is also known as “3-(4-Hydroxyphenyl)propionitrile” and is often used in laboratory chemicals .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Another study revealed that two molecules of 3-(4-hydroxyphenyl)propionic acid could also be a biosynthetic precursor of myricanol in M. rubra .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-hydroxyphenyl)-2H-chromen-2-one” are not directly available, a related compound, “3-(4-hydroxyphenyl)pyruvate”, is involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .科学的研究の応用
Synthesis and Structural Analysis
- The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized through the Knoevenagel reaction. Its crystal structure was determined, and its absorption spectra in different solvents were recorded, showing sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Catalysis and Synthesis Applications
- Polystyrene-supported TBD catalysts were used in the Michael additions of 4-hydroxycoumarin to synthesize analogues of Warfarin™, Coumachlor™, and other compounds, showing high conversion yields (Alonzi et al., 2014).
- A metal- and solvent-free approach for the synthesis of 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides was developed (Rafique et al., 2017).
Photovoltaic and Electrochemical Properties
- Spectroscopic analysis and quantum mechanical studies of various chromen-4-one analogues, including their interactions with graphene, revealed enhanced physicochemical properties and potential applications in photovoltaics (Al-Otaibi et al., 2020).
- A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells indicated their potential as efficient photosensitizers (Gad, Kamar, & Mousa, 2020).
Antibacterial and Antioxidant Activities
- Synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and related compounds showed antibacterial and analgesic activities, indicating potential pharmaceutical applications (Rajesha et al., 2011).
- Investigation of the antioxidant properties of some 4-hydroxycoumarin derivatives revealed significant activity, suggesting potential use in pharmaceuticals and food industries (Sahar et al., 2017).
Molecular Recognition and Sensor Development
- Development of a chemo-sensor based on chromen-2-one for sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, demonstrating potential applications in environmental monitoring (Jo et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) enzyme, which specifically and catalytically introduces hydroxyl groups to the o-position of phenol analogs, holds potential for the de novo synthesis of valuable natural products . This suggests that “3-(4-hydroxyphenyl)-2H-chromen-2-one” could be a valuable scaffold for future research and development in the field of bioactive molecule synthesis.
特性
IUPAC Name |
3-(4-hydroxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGXIFKSIOPJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)
![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)


![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)
